molecular formula C10H11N3O3 B2969848 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 19949-28-1

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2969848
CAS RN: 19949-28-1
M. Wt: 221.216
InChI Key: FAEFPTFXTUIMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The presence of the oxadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom) and the amine group (-NH2) suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxadiazole ring, the 2,4-dimethoxyphenyl group, and the amine group. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might contribute to its stability, while the 2,4-dimethoxyphenyl and amine groups might influence its solubility in various solvents .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

A study by Al-Wahaibi et al. (2021) focused on the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. These compounds exhibited significant inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Additionally, the study assessed their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, with some compounds showing optimum activity against these cell lines (Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, S. S., Hassan, H. M., & El-Emam, A., 2021).

Synthesis Methods

Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives through a novel one-pot, four-component condensation reaction. This method provides an alternative approach to synthesizing fully substituted 1,3,4-oxadiazole derivatives without requiring any catalyst or activation, demonstrating the versatility of these compounds in synthetic chemistry (Ramazani, A., & Rezaei, A., 2010).

Anticancer Evaluation

Polkam et al. (2021) designed and synthesized a series of 1,3,4-oxadiazole derivatives with a 2,5-dimethoxyphenyl substituent, which were screened for anticancer activity against human cancer cells. Notably, the study identified compounds displaying superior activity against breast cancer cell lines, highlighting the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Polkam, N., Malthum, S., Anireddy, J., Brahma, U., & Vegi, G. N. Naidu, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For example, if it’s being studied for potential medicinal uses, its mechanism of action would depend on how it interacts with biological systems .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEFPTFXTUIMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.